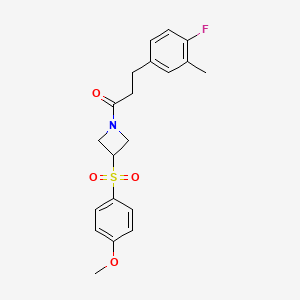
3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H22FNO4S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core structure : Propanone with an azetidine ring.
- Substituents :
- A 4-fluoro-3-methylphenyl group.
- A sulfonamide derivative linked to a 4-methoxyphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that the compound has significant anticancer properties. For instance, in vitro assays showed that it effectively inhibited the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 8.3 |
| HCT116 (Colon) | 15.0 |
These values suggest a moderate to potent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent .
The proposed mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. The compound's structure allows it to interact with ATP-binding sites on these kinases, leading to reduced phosphorylation of key proteins involved in oncogenesis .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- In Vivo Studies :
- Combination Therapy :
Toxicity and Side Effects
While the compound shows promise, toxicity studies are crucial for evaluating its safety. Preliminary findings indicate that at therapeutic doses, it exhibits low toxicity profiles with minimal adverse effects on liver and kidney functions in animal models . However, further studies are needed to assess long-term effects and potential side effects.
Propiedades
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c1-14-11-15(3-9-19(14)21)4-10-20(23)22-12-18(13-22)27(24,25)17-7-5-16(26-2)6-8-17/h3,5-9,11,18H,4,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYUOXLFYQYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














